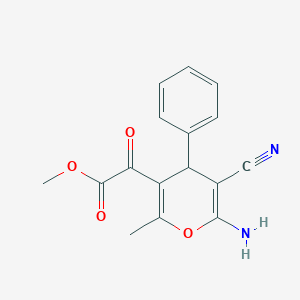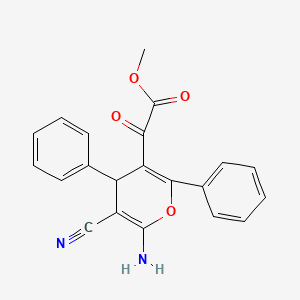![molecular formula C15H10ClN5OS B11046863 3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046863.png)
3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlor-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol ist eine komplexe organische Verbindung, die zur Klasse der Triazolothiadiazole gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Chlor-Methoxyphenylgruppe und eine Pyridinylgruppe umfasst, die an einen Triazolothiadiazol-Kern gebunden sind.
Vorbereitungsmethoden
Die Synthese von 3-(5-Chlor-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Reaktion von 5-Chlor-2-methoxybenzohydrazid mit 4-Pyridincarbonsäurealdehyd in Gegenwart eines geeigneten Katalysators. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Syntheserouten auf einer größeren Skala umfassen, wobei die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
3-(5-Chlor-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Oxidation betrifft typischerweise die Methoxygruppe, was zur Bildung entsprechender Aldehyd- oder Carbonsäurederivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Diese Reaktionen führen häufig zur Reduktion der Nitro- oder Carbonylgruppen, die in der Verbindung vorhanden sind.
Substitution: Die Chlor-Gruppe in der Verbindung kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen wie Aminen oder Thiolen eingehen, um substituierte Derivate zu bilden.
Wissenschaftliche Forschungsanwendungen
3-(5-Chlor-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Biologie: Es hat sich als bioaktives Molekül mit antimikrobiellen, antifungalen und krebshemmenden Eigenschaften gezeigt. Studien haben seine Fähigkeit nachgewiesen, das Wachstum verschiedener mikrobieller Stämme und Krebszelllinien zu hemmen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter als entzündungshemmendes und schmerzlinderndes Mittel. Seine einzigartige Struktur ermöglicht es ihm, mit spezifischen molekularen Zielstrukturen zu interagieren, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Wirkmechanismus
Der Wirkmechanismus von 3-(5-Chlor-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es die Aktivität bestimmter Kinasen hemmen, die eine entscheidende Rolle bei der Zellsignalisierung und -proliferation spielen. Darüber hinaus kann die Fähigkeit der Verbindung, reaktive Sauerstoffspezies (ROS) zu erzeugen, oxidativen Stress in Krebszellen induzieren, was zu Apoptose führt .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(5-Chlor-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1,2,4-Triazolo[4,3-a]pyridine: Diese Verbindungen teilen einen ähnlichen Triazol-Kern, unterscheiden sich jedoch in ihren Substitutionsmustern und funktionellen Gruppen.
Thiazolo[3,2-b]triazole: Diese Verbindungen haben ein kondensiertes Thiazol-Triazol-Ringsystem und zeigen verschiedene pharmakologische Aktivitäten, wie z. B. entzündungshemmende und schmerzlindernde Wirkungen.
1,2,4-Oxadiazole: Diese Verbindungen enthalten einen Oxadiazol-Ring und werden bei der Entwicklung von Pharmazeutika und Agrochemikalien verwendet, aufgrund ihrer Stabilität und Reaktivität.
Die Einzigartigkeit von 3-(5-Chlor-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol liegt in seinem spezifischen Substitutionsmuster und dem Vorhandensein sowohl von Chlor- als auch von Methoxygruppen, die zu seinen einzigartigen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C15H10ClN5OS |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
3-(5-chloro-2-methoxyphenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10ClN5OS/c1-22-12-3-2-10(16)8-11(12)13-18-19-15-21(13)20-14(23-15)9-4-6-17-7-5-9/h2-8H,1H3 |
InChI-Schlüssel |
OODFYAHKNHFHBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B11046787.png)

![(1S,5R)-N-(3-chloro-4-fluorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11046792.png)
![N-[2-(1-adamantylthio)ethyl]-N'-phenylurea](/img/structure/B11046795.png)
![2-[2-(2-Morpholinoacetyl)hydrazino]-N~1~-(4-phenyl-1,3-thiazol-2-YL)acetamide](/img/structure/B11046811.png)
![Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-](/img/structure/B11046819.png)
![4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
![4-{[6-(1-Ethyl-3-methyl-1H-pyrazol-5-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl trifluoromethyl ether](/img/structure/B11046840.png)
![N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)

![10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11046864.png)
![1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11046869.png)

